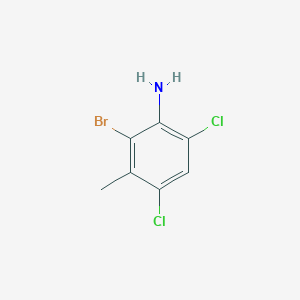

6-Bromo-2,4-dichloro-5-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-2,4-dichloro-5-methylaniline is an organic compound with the molecular formula C7H6BrCl2N and a molecular weight of 254.94 g/mol . It is a solid at room temperature and is known for its applications in various chemical reactions and research fields.

Métodos De Preparación

The synthesis of 6-Bromo-2,4-dichloro-5-methylaniline typically involves multi-step reactions. One common synthetic route includes:

Nitration: Introduction of a nitro group to the aromatic ring.

Reduction: Conversion of the nitro group to an amine group.

Bromination: Introduction of a bromine atom to the aromatic ring.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

6-Bromo-2,4-dichloro-5-methylaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of halogen atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

One of the primary applications of 6-Bromo-2,4-dichloro-5-methylaniline is as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it plays a critical role in the production of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV treatment. The compound's structural features facilitate modifications that enhance biological activity and selectivity against viral targets .

Agrochemical Development

The compound is also utilized in the development of agrochemicals. Its ability to act as a precursor for various herbicides and pesticides makes it valuable in agricultural chemistry. The introduction of halogen atoms in its structure often enhances the efficacy and specificity of these agrochemicals against target pests while minimizing environmental impact .

Functional Material Synthesis

In materials science, this compound is employed to create functional materials such as dyes and pigments. The compound's unique electronic properties allow it to be incorporated into polymers and other materials, imparting desirable characteristics such as color stability and UV resistance .

Research in Organic Chemistry

The compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including Suzuki coupling and other cross-coupling reactions, to form more complex structures. This versatility is crucial for chemists aiming to synthesize novel compounds with potential applications in different fields .

Case Study 1: Synthesis of NNRTIs

In a study published by PMC, researchers synthesized a series of NNRTIs using this compound as a key intermediate. The modifications made to the compound resulted in increased potency against HIV strains, showcasing its relevance in medicinal chemistry .

Case Study 2: Agrochemical Efficacy

Another investigation highlighted the use of this compound in developing a new class of herbicides that demonstrated improved efficacy against resistant weed species. The study emphasized the importance of halogen substitution patterns on biological activity .

Mecanismo De Acción

The mechanism of action of 6-Bromo-2,4-dichloro-5-methylaniline involves its interaction with specific molecular targets. The presence of halogen atoms makes it reactive in various substitution and coupling reactions, allowing it to form new bonds and structures. The exact pathways depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Similar compounds to 6-Bromo-2,4-dichloro-5-methylaniline include:

2,6-Dibromo-4-methylaniline: Another halogenated aniline derivative used in similar reactions.

4-Bromo-2-methylaniline: A compound with a similar structure but fewer halogen atoms, affecting its reactivity and applications.

This compound is unique due to its specific combination of bromine and chlorine atoms, which influence its chemical properties and reactivity.

Actividad Biológica

6-Bromo-2,4-dichloro-5-methylaniline (CAS No. 2221812-02-6) is a halogenated aniline derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C7H6BrCl2N

- Molecular Weight : 236.99 g/mol

- Structure : The compound features a bromine atom and two chlorine atoms attached to a methylaniline structure, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent.

- Anticancer Activity : Preliminary investigations have indicated that this compound may inhibit the proliferation of cancer cells, making it a candidate for further development in cancer therapeutics.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Its structural characteristics allow it to bind to various receptors, potentially modulating signaling pathways associated with cell growth and apoptosis.

Case Studies and Experimental Data

- Antimicrobial Studies :

- Anticancer Studies :

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against multiple bacterial strains |

| 4-Bromo-2-chloroaniline | Moderate | Low | Less effective than 6-Bromo variant |

| 2-Chloroaniline | Low | Low | Minimal biological activity |

Propiedades

IUPAC Name |

2-bromo-4,6-dichloro-3-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl2N/c1-3-4(9)2-5(10)7(11)6(3)8/h2H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGIFRFAYNCUDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Cl)Cl)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.